molecular formula C12H15N5O2 B251276 N-(2-ethyl-2H-tetraazol-5-yl)-2-methoxy-3-methylbenzamide

N-(2-ethyl-2H-tetraazol-5-yl)-2-methoxy-3-methylbenzamide

Cat. No.: B251276
M. Wt: 261.28 g/mol
InChI Key: ZUNDYKSMPHJLRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-ethyl-2H-tetraazol-5-yl)-2-methoxy-3-methylbenzamide: is a synthetic organic compound that belongs to the class of tetrazole derivatives Tetrazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethyl-2H-tetraazol-5-yl)-2-methoxy-3-methylbenzamide typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Coupling Reaction: The tetrazole derivative is then coupled with 2-methoxy-3-methylbenzoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethyl-2H-tetraazol-5-yl)-2-methoxy-3-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

N-(2-ethyl-2H-tetraazol-5-yl)-2-methoxy-3-methylbenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-ethyl-2H-tetraazol-5-yl)-2-methoxy-3-methylbenzamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-ethyl-2H-tetraazol-5-yl)-2-methoxy-3-methylbenzamide is unique due to its specific structural features, such as the presence of both a tetrazole ring and a methoxy-substituted benzamide moiety. These features confer distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C12H15N5O2

Molecular Weight

261.28 g/mol

IUPAC Name

N-(2-ethyltetrazol-5-yl)-2-methoxy-3-methylbenzamide

InChI

InChI=1S/C12H15N5O2/c1-4-17-15-12(14-16-17)13-11(18)9-7-5-6-8(2)10(9)19-3/h5-7H,4H2,1-3H3,(H,13,15,18)

InChI Key

ZUNDYKSMPHJLRF-UHFFFAOYSA-N

SMILES

CCN1N=C(N=N1)NC(=O)C2=C(C(=CC=C2)C)OC

Canonical SMILES

CCN1N=C(N=N1)NC(=O)C2=CC=CC(=C2OC)C

Origin of Product

United States

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